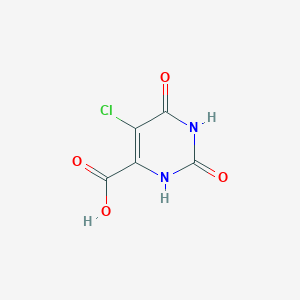
2-Methylhexan-1-ol
Overview
Description
2-Methylhexan-1-ol, with the chemical formula C7H16O, is an organic compound belonging to the alcohol family. It is a colorless liquid with a fragrant odor and is soluble in water and many organic solvents such as ethanol and ether . This compound is used in various industrial applications, including the production of perfumes, cosmetics, coatings, solvents, and detergents .
Preparation Methods
2-Methylhexan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexane with methyl magnesium solution to form 2-methyl hexyl methoxide magnesium bromide. This intermediate is then reacted with water to produce this compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, often using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
2-Methylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the production of various chemicals and materials.
Biology: It may be used in studies involving cell membrane interactions and permeability due to its amphiphilic nature.
Medicine: While its direct medical applications are limited, it can be used in the synthesis of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylhexan-1-ol involves its interaction with molecular targets such as enzymes and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, although specific molecular targets and pathways may vary depending on the context of its use.
Comparison with Similar Compounds
2-Methylhexan-1-ol can be compared with other similar alcohols such as 1-hexanol and 2-methyl-2-hexanol. While all these compounds share similar structural features, this compound is unique due to its specific branching and position of the hydroxyl group, which affects its physical and chemical properties. For example, 2-methyl-2-hexanol has a different boiling point and solubility profile compared to this compound .
Properties
IUPAC Name |
2-methylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFKURIJYIJNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031552 | |
| Record name | 2-Methylhexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-22-6, 61949-26-6 | |
| Record name | 2-Methyl-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylhexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylhexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K9KCS2ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic physical data for 2-methyl-1-hexanol?
A1: 2-Methyl-1-hexanol (also known as 2-Methylhexan-1-ol) is a branched-chain alcohol. Its molecular formula is C₇H₁₆O, and its molecular weight is 116.20 g/mol. While spectroscopic data is limited in the provided articles, its refractive index has been reported [].
Q2: How is 2-methyl-1-hexanol synthesized?
A2: One synthesis route uses allyl alcohol as the starting material []. The key intermediate, 2-methyl-1-hexanol, is synthesized and then reacted with diethyl malonate. This results in the product 2-(2-methyl hexyl) diethyl malonate, which is further processed (saponification, decarboxylation, saponification, and acidification) to yield 4-methyl caprylic acid. Another synthesis involves the addition of organolithium reagents to allyl alcohol, directly producing 2-methyl-1-hexanol [].
Q3: What is the significance of the chiral nature of 2-methyl-1-hexanol?
A3: 2-Methyl-1-hexanol exists as two enantiomers due to the chiral center at the second carbon atom. While not extensively discussed in the provided papers, the (S)-enantiomer is specifically identified as a key component in the mandibular gland secretions of certain ant species belonging to the Cataglyphis bicolor group []. This suggests potential biological activity and pheromonal roles for this specific enantiomer.
Q4: How does pressure affect the dielectric properties of 2-methyl-1-hexanol?
A4: Studies have shown that the static relative permittivity (dielectric constant) of 2-methyl-1-hexanol increases with increasing pressure at a constant temperature of 298.15 K []. This relationship is consistent with the Tait-type equation and suggests that pressure influences the polarization behavior of this alcohol.
Q5: What are the potential applications of 2-methyl-1-hexanol in analytical chemistry?
A5: 2-methyl-1-hexanol, along with other compounds like ethyl acetate and 1-propanol, are identified as characteristic flavor compounds released during the indoor dehydration of Marselan grapes []. This suggests its potential use as a marker for monitoring and analyzing the dehydration process in grape quality control for wine production.
Q6: Are there any studies on the vapor-liquid equilibrium of mixtures containing 2-methyl-1-hexanol?
A6: Yes, research has investigated the vapor-liquid equilibrium of hydrocarbon-alcohol systems, including a mixture of n-decane and 2-methyl-1-hexanol []. These studies are important for understanding the thermodynamic properties of such mixtures and have implications for separation processes in industrial settings.
Q7: Are there any known applications of 2-methyl-1-hexanol in medicinal chemistry?
A7: While not directly mentioned in the provided abstracts, 2-methyl-1-hexanol's structure is similar to a portion of the Toll-like receptor 8 (TLR8) agonist GS-9688 (Selgantolimod) []. This suggests a potential starting point for further exploration of its derivatives in medicinal chemistry, particularly in the field of immunology and antiviral research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















